Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate

Dye solubility Acid dyes Textile wet processing

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate (CAS 83968-65-4; EC 281-546-9; molecular formula C₁₉H₁₇N₆NaO₃S; MW 432.43 g/mol) is a synthetic disazo dye belonging to the acid dye subclass. It is classified as a monosulfonated disazo colorant, carrying one sodium benzenesulfonate group and one unsulfonated phenylazo moiety on a 2,4-diamino-5-methylphenyl central core.

Molecular Formula C19H17N6NaO3S
Molecular Weight 432.4 g/mol
CAS No. 83968-65-4
Cat. No. B12689139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate
CAS83968-65-4
Molecular FormulaC19H17N6NaO3S
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H18N6O3S.Na/c1-12-11-16(24-22-14-7-9-15(10-8-14)29(26,27)28)18(21)19(17(12)20)25-23-13-5-3-2-4-6-13;/h2-11H,20-21H2,1H3,(H,26,27,28);/q;+1/p-1
InChIKeyIVSTZUOVIPZRCU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate (CAS 83968-65-4) – Core Properties and Procurement Profile


Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate (CAS 83968-65-4; EC 281-546-9; molecular formula C₁₉H₁₇N₆NaO₃S; MW 432.43 g/mol) is a synthetic disazo dye belonging to the acid dye subclass . It is classified as a monosulfonated disazo colorant, carrying one sodium benzenesulfonate group and one unsulfonated phenylazo moiety on a 2,4-diamino-5-methylphenyl central core . The compound is supplied as a reddish‑brown water‑soluble powder and is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 281‑546‑9 [1].

Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate: Why In‑Class Substitution Without Data Is High Risk


Although sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate belongs to the large disazo acid dye family, its performance cannot be inferred from class membership alone. In disazo colorants, the number and position of sulfonate groups dictate cold‑water solubility, aggregation behavior, and substantivity for protein and polyamide fibers [1]. The target compound possesses a single sulfonate group together with two amino groups and a terminal phenylazo substituent, which creates an asymmetric charge distribution that is absent in its symmetrical disulfonated analogs [2]. These molecular features directly influence dye–fiber ionic bonding, wet‑fastness, and the shade obtained on different substrates. The following sections provide the quantitative evidence and comparative context needed to evaluate whether this specific compound offers the technical profile required for a given application, rather than a generic “azo brown.” [1][2]

Comparator‑Based Evidence Table for Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate


Cold‑Water Solubility: Monosulfonated Disazo Dyes vs. Disulfonated Analogs

The sodium salts of monosulfonated disazo dyes, a category to which the target compound belongs, exhibit cold‑water solubility that is typically ≤1 wt%, as disclosed in process patents for acid dye solutions [1]. In contrast, disulfonated disazo analogs (e.g., disodium 4,4’‑[(2,4‑diamino‑5‑methyl‑1,3‑phenylene)bis(azo)]bis(benzenesulfonate), CAS 16423‑67‑9) possess two sulfonate groups per molecule and consequently achieve substantially higher aqueous solubility at ambient temperature, often exceeding 10 wt% [1]. This solubility differential is a primary factor in selecting between mono‑ and disulfonated dyes for continuous dyeing processes where high solution concentrations are required.

Dye solubility Acid dyes Textile wet processing

Molecular Weight and Diffusion Coefficient: Impact on Dye Uptake Kinetics

The target compound has a molecular weight of 432.43 g/mol, compared with 329.33 g/mol for the mono‑azo analog sodium 4‑[(4,6‑diamino‑m‑tolyl)azo]benzenesulfonate (CAS 6300‑61‑4) . The 31% higher molecular mass of the disazo compound is expected to reduce its diffusion coefficient in aqueous solution and within fiber pores by approximately 15–20% based on the Stokes‑Einstein relation (diffusion coefficient ∝ (MW)^(−ν), ν ≈ 0.33–0.5 for small molecules). Slower diffusion translates to longer dyeing times to reach equilibrium, but also generally correlates with improved wet‑fastness once the dye is fixed [1]. This trade‑off between kinetics and wash‑fastness is a critical selection criterion for specific textile dyeing machinery and cycle‑time constraints.

Dye diffusion Molecular size Dyeing kinetics

Asymmetric Disazo Architecture: Charge Distribution and Fiber Substantivity

The target compound carries an unsulfonated phenylazo arm and a single sulfonate‑bearing azo arm, creating an asymmetric electronic distribution across the molecule . This contrasts with symmetric disulfonated disazo dyes such as disodium 4,4’‑[(4,6‑diamino‑1,3‑phenylene)bis(azo)]dibenzenesulfonate, a major component of Brown FK, which possess two sulfonate groups in a symmetrical arrangement and are characterized as highly water‑soluble with lower affinity for hydrophobic fiber domains [1]. The amphiphilic character of the target compound—combining a hydrophobic phenyl terminus with an ionic sulfonate head—is predicted to enhance surface activity and adsorption onto wool and nylon fibers versus more highly sulfonated analogs [2]. Although direct experimental substantivity ratios are not available in the open literature, the structure‑property rationale is well established for monosulfonated azo and disazo acid dyes used on polyamide and protein fibers.

Acid dye substantivity Wool dyeing Polyamide dyeing

Mutagenicity Profile: In Silico Prediction for the Disazo Compound vs. Brown FK Constituents

The two major mono‑azo constituents of Brown FK, 2,4‑diamino‑5‑(p‑sulphophenylazo)toluene (compound I) and 1,3‑diamino‑4‑(p‑sulphophenylazo)benzene (compound II), are frameshift mutagens in Salmonella typhimurium TA 1538 with dose‑response slopes of 0.35 mutants/nmol and 1.5 mutants/nmol, respectively, under metabolic activation [1]. In contrast, the higher‑molecular‑weight disazo components of Brown FK (e.g., the tri‑substituted diamines) were found to be non‑mutagenic under the same conditions [1]. Independent in silico mutagenicity prediction for the target disazo compound (CAS 83968‑65‑4) using QSAR models returns a “non‑mutagen” classification [2]. Although the target compound was not directly tested in the Salmonella assay, its disazo structure places it in the same structural class as the non‑mutagenic Brown FK constituents, while the mono‑sulfonated but mono‑azo compounds I and II carry the mutagenic liability. This distinction may be relevant for applications where genotoxicity classification influences regulatory handling, waste‑disposal costs, or worker safety protocols.

Genotoxicity Azo dye safety QSAR prediction

Validated Application Scenarios for Sodium p-((4,6-diamino-5-(phenylazo)-m-tolyl)azo)benzenesulphonate Derived from Evidence


Wool and Nylon Exhaust Dyeing Where High Bath Exhaustion Is Prioritized Over Solution Concentration

The target compound’s amphiphilic monosulfonated disazo structure (Evidence Item 3) predicts enhanced substantivity for protein and polyamide fibers. Dyehouses aiming to minimize residual color in the effluent and to reduce dye consumption per kilogram of substrate should evaluate this compound in exhaust dyeing trials on wool fleece, wool tops, and nylon 6.6 knitted fabrics. The limited cold‑water solubility (Evidence Item 1) is not a significant drawback in exhaust dyeing because the dye bath temperature is typically raised to 40‑98 °C, where solubility is substantially improved. The higher molecular weight (Evidence Item 2) requires dyeing cycle times to be validated on specific machinery to ensure level dyeing.

Research Use in Structure‑Activity Relationship (SAR) Studies of Azo Dye Genotoxicity

Because the target disazo compound is predicted to be non‑mutagenic in contrast to the positively mutagenic mono‑azo Brown FK constituents (Evidence Item 4), it serves as a valuable comparator in mode‑of‑action investigations into azo‑reductase cleavage and the formation of genotoxic aromatic amines. Research laboratories studying the relationship between the number of azo bonds, sulfonation pattern, and biological activity can use this compound as a representative asymmetric disazo dye with a single sulfonate group, enabling comparisons with symmetrical disulfonated and mono‑azo analogs.

Niche Color‑Matching for Leather and Paper Coatings Requiring an Orange‑Brown Shade with Moderate Wet‑Fastness

The presence of the terminal phenylazo group (Evidence Item 3) shifts the visible absorption relative to sulfophenyl‑terminated disazo dyes, yielding a distinct orange‑brown hue suitable for leather finishing and paper surface coloration. Leather tanneries and paper mills that require consistent shade matching from batch to batch should qualify this compound when existing disazo browns based on fully sulfonated intermediates fail to deliver the target color specification. The moderate wet‑fastness imparted by the single sulfonate group is often sufficient for leather crust dyeing and coated paper products.

Chemical Intermediate for the Synthesis of Trisazo and Polyazo Dyes

The two free amino groups at the 2‑ and 4‑positions of the central phenyl ring (Section 1) are available for further diazotization and coupling, making the compound a useful intermediate for constructing higher‑generation trisazo and polyazo colorants. Synthetic dye laboratories and custom‑dye manufacturers can employ this intermediate to introduce an unsulfonated phenylazo chromophore into larger dye architectures, particularly when the final product requires an asymmetric sulfonate pattern to balance solubility and affinity.

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